2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 538337-25-6
VCID: VC20169782
InChI: InChI=1S/C23H26ClN5OS/c1-5-12-29-20(13-25-19-11-7-10-18(24)17(19)4)27-28-23(29)31-14-21(30)26-22-15(2)8-6-9-16(22)3/h5-11,25H,1,12-14H2,2-4H3,(H,26,30)
SMILES:
Molecular Formula: C23H26ClN5OS
Molecular Weight: 456.0 g/mol

2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide

CAS No.: 538337-25-6

Cat. No.: VC20169782

Molecular Formula: C23H26ClN5OS

Molecular Weight: 456.0 g/mol

* For research use only. Not for human or veterinary use.

2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide - 538337-25-6

Specification

CAS No. 538337-25-6
Molecular Formula C23H26ClN5OS
Molecular Weight 456.0 g/mol
IUPAC Name 2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C23H26ClN5OS/c1-5-12-29-20(13-25-19-11-7-10-18(24)17(19)4)27-28-23(29)31-14-21(30)26-22-15(2)8-6-9-16(22)3/h5-11,25H,1,12-14H2,2-4H3,(H,26,30)
Standard InChI Key FBDREMHDIKQHDT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C(=CC=C3)Cl)C

Introduction

The compound 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule featuring a triazole ring, an allyl group, and a sulfanyl moiety. This structure contributes to its potential biological activity and chemical reactivity. The compound is of interest in medicinal chemistry and pharmacology due to its unique structural features and potential applications in therapeutic fields.

Synthesis Methods

The synthesis of 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, requiring careful optimization to achieve high yields and purity. These methods often involve the use of commercially available reagents and controlled reaction conditions.

Biological Activity and Potential Applications

Compounds featuring triazole rings are known for their antifungal, antibacterial, and anticancer properties. The specific allyl group in this compound enhances its potential utility in research and therapeutic applications. Preliminary studies suggest significant biological activity, but further biological assays are necessary to elucidate its full pharmacological profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide. For example:

Compound NameKey Features
N-(3-acetamidophenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideContains methyl and toluidine groups
N-(3-acetamidophenyl)-2-{[4-ethyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideSubstituted with ethyl instead of allyl
2-{[4-methyl-5-(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(3-methylphenyl)acetamideDifferent aniline derivative

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